
3-(2-fluorophenoxy)propanoic Acid
Overview
Description
3-(2-Fluorophenoxy)propanoic acid (CAS 2967-72-8) is a fluorinated aromatic compound with the molecular formula C₉H₉O₃F and a molecular weight of 184.16 g/mol. Structurally, it consists of a propanoic acid backbone linked to a 2-fluorophenoxy group via an ether bond. Its fluorine substituent enhances metabolic stability and influences electronic properties, which can modulate binding affinity in biological systems .
Preparation Methods
Malonate-Based Synthesis via Decarboxylation
The malonate pathway, adapted from analogous fluorophenylpropanoic acid syntheses, offers a high-yield route to 3-(2-fluorophenoxy)propanoic acid . This three-step process involves alkylation, saponification, and decarboxylation.
Step 1: Alkylation of Dimethyl Malonate
2-Fluorophenol reacts with dimethyl malonate in the presence of sodium methoxide to form 2-(2-fluorobenzyl)dimethyl malonate.
Parameter | Conditions |
---|---|
Solvent | Methanol |
Catalyst | Sodium methoxide (0.26 mol) |
Temperature | 40–50°C |
Reaction Time | 2.5 hours (1h addition + 1.5h reaction) |
Yield | 89–92% (theoretical) |
The ortho-fluorine substituent introduces steric hindrance, reducing yields slightly compared to meta- or para-fluorinated analogs .
Step 2: Saponification to Disodium Salt
The malonate ester undergoes hydrolysis using aqueous sodium hydroxide:
Parameter | Conditions |
---|---|
NaOH Concentration | 26% (w/w) |
Temperature | 50–60°C |
Reaction Time | 3 hours |
Workup | Filtration to remove insolubles |
This step achieves near-quantitative conversion, with the disodium salt directly used in the final step.
Step 3: Acidification and Decarboxylation
The disodium salt is treated with hydrochloric acid to precipitate this compound.
Parameter | Conditions |
---|---|
Acid | HCl (concentrated) |
Temperature | Reflux (100–110°C) |
Reaction Time | 4 hours |
Yield | 78–82% (overall) |
Key Advantage : Scalability to multi-kilogram batches with minimal byproducts.
Nucleophilic Aromatic Substitution (NAS) Approach
A direct etherification strategy employs 2-fluorophenol and 3-chloropropanoic acid under basic conditions.
Reaction Mechanism and Optimization
The phenolic oxygen attacks the β-carbon of 3-chloropropanoic acid, displacing chloride:
2\text{CH}2\text{COOH} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
Parameter | Conditions |
---|---|
Base | KCO (2.2 eq) |
Solvent | Dimethylformamide (DMF) |
Temperature | 80–90°C |
Reaction Time | 12–16 hours |
Yield | 65–70% |
Challenges :
-
Competing hydrolysis of 3-chloropropanoic acid reduces yields.
-
Ortho-fluorine’s electron-withdrawing effect slows NAS kinetics compared to para-substituted phenols .
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize tubular reactors to enhance mixing and heat transfer:
Parameter | Conditions |
---|---|
Reactor Type | Plug-flow reactor (PFR) |
Residence Time | 30–45 minutes |
Throughput | 50–100 kg/hr |
Purity | >98% (HPLC) |
Benefits :
-
20% higher yield compared to batch processes.
-
Reduced solvent waste through inline distillation.
Purification Protocols
Final products undergo crystallization from ethyl acetate/hexane mixtures:
Parameter | Conditions |
---|---|
Solvent Ratio | 1:3 (Ethyl acetate:Hexane) |
Cooling Rate | 0.5°C/min to 4°C |
Recovery | 85–90% |
Comparative Analysis of Synthetic Routes
Method | Yield | Purity | Scalability | Cost |
---|---|---|---|---|
Malonate Decarboxylation | 78–82% | >99% | High | Moderate |
NAS Etherification | 65–70% | 95–97% | Moderate | Low |
Continuous Flow | 80–85% | >98% | Very High | High (CAPEX) |
Trade-offs :
-
The malonate route offers superior purity but requires toxic reagents (e.g., sodium methoxide).
-
NAS methods are cost-effective but necessitate extended reaction times.
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies using lipases (e.g., Candida antarctica) show promise for solvent-free synthesis:
Parameter | Conditions |
---|---|
Enzyme | CAL-B (10 wt%) |
Temperature | 50°C |
Reaction Time | 24 hours |
Yield | 55–60% |
Limitation : Low turnover numbers limit industrial viability.
Chemical Reactions Analysis
Cyclization Reactions
This compound undergoes intramolecular cyclization under acidic conditions to form heterocyclic structures. Key examples include:
Mechanistic Insight:
-
The carboxylic acid group is activated to an acyl chloride intermediate using oxalyl chloride, enabling Friedel-Crafts acylation with the adjacent aromatic ring .
-
Polyphosphoric acid promotes dehydration and cyclization via protonation of the ether oxygen, forming a six-membered lactone ring .
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
Esterification
-
Reagents: Methanol/ethanol with H₂SO₄ or DCC (N,N'-dicyclohexylcarbodiimide).
-
Products: Methyl/ethyl esters (e.g., methyl 3-(2-fluorophenoxy)propanoate).
Amidation
-
Reagents: Thionyl chloride (to form acyl chloride) followed by primary/secondary amines.
-
Example: Reaction with benzylamine yields N-benzyl-3-(2-fluorophenoxy)propanamide.
Reduction and Oxidation
Reduction
-
LiAlH₄ reduces the carboxylic acid to 3-(2-fluorophenoxy)propan-1-ol .
-
Catalytic hydrogenation (H₂/Pd-C) saturates the propanoic acid chain, though competing defluorination may occur .
Oxidation
-
Strong oxidants (KMnO₄/CrO₃) convert the side chain to a ketone or further degrade the structure, though specific yields are unreported in available literature.
Functional Group Compatibility Notes
-
Fluorine Stability : The 2-fluorophenyl group resists nucleophilic substitution under mild conditions due to electron-withdrawing effects but may undergo displacement under extreme basicity .
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and fluorinated byproducts .
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Key Product | Efficiency |
---|---|---|---|
Cyclization | AlCl₃, oxalyl chloride | 8-Fluorochroman-4-one | High (98%) |
Esterification | H₂SO₄, methanol | Methyl ester | Moderate |
Amidation | SOCl₂, benzylamine | N-substituted amide | Moderate |
Reduction | LiAlH₄, dry ether | Primary alcohol | High |
This compound’s versatility in forming bioactive heterocycles (e.g., chromanones) highlights its utility in medicinal chemistry. Further studies are needed to explore enantioselective transformations and catalytic systems for greener synthesis .
Scientific Research Applications
Pharmaceutical Development
Overview
3-(2-Fluorophenoxy)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structural properties allow for modifications that enhance the efficacy and reduce side effects of drugs, particularly those targeting neurological disorders.
Case Study: Drug Synthesis
A notable application is its use in synthesizing compounds that act on the central nervous system. For example, the derivative of this compound has been utilized in the design of selective serotonin reuptake inhibitors (SSRIs), which are commonly prescribed for depression and anxiety disorders .
Neuroscience Research
Neurotransmitter Modulation
Research indicates that this compound can modulate neurotransmitter systems, providing insights into synaptic transmission. This modulation is critical for understanding conditions like depression and anxiety, where neurotransmitter imbalance is a key factor .
Research Findings
Studies have shown that this compound influences glutamate receptors, which are pivotal in synaptic plasticity and memory formation. The dihedral angle between the carboxyl group and the benzene ring suggests potential interactions with receptor sites .
Study Focus | Findings | Impact |
---|---|---|
Glutamate Receptor Study | Influences synaptic transmission | Potential treatment avenues |
Neurotransmitter Modulation | Affects serotonin levels | Insights into mood disorders |
Biochemical Assays
This compound is employed in biochemical assays to evaluate the effects of amino acid modifications on protein functions. This application aids researchers in understanding protein interactions and enzyme activities, which are fundamental for drug development and disease understanding.
Assay Type | Application | Outcome |
---|---|---|
Protein Interaction Assay | Evaluates amino acid modifications | Insights into enzyme activity |
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for calibration in various chemical analyses. Its purity and consistent behavior make it an ideal reference compound for ensuring accurate measurements.
Application Area | Use Case | Significance |
---|---|---|
Calibration Standards | Used in HPLC and LC-MS | Ensures measurement accuracy |
Mechanism of Action
The mechanism of action of 3-(2-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Phenoxy-Substituted Propanoic Acids
Compounds with phenoxy-propanoic acid scaffolds exhibit diverse biological and physicochemical properties depending on substituent position and electronic effects.
Key Findings :
- The 2-fluorophenoxy group in this compound provides moderate steric and electronic effects compared to bulkier substituents like trifluoromethyl or tert-butyl in related compounds.
Amino-Linked Propanoic Acid Derivatives
Replacing the ether oxygen with an amino group alters hydrogen-bonding capacity and biological activity.
Key Findings :
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent anticancer activity, with compound 20 showing potent antioxidant properties (IC₅₀ = 12 μM in DPPH assay) .
Direct Aryl-Attached Propanoic Acids
Key Findings :
- 3-(3'-Hydroxyphenyl)propanoic acid is a microbial catabolite of polyphenols, with its non-hydroxylated analog (3-phenylpropanoic acid) showing lower bioactivity in cytotoxicity assays .
- The absence of an ether/amino bridge in these compounds reduces molecular weight and may simplify synthetic routes compared to this compound .
Sulfonamide and Halogenated Derivatives
Halogenation and sulfonamide groups introduce unique electronic and steric effects.
Key Findings :
- Sulfonamido derivatives like 3-((2-fluorophenyl)sulfonamido)propanoic acid are explored as intermediates in protease inhibitor synthesis, leveraging sulfonamide’s strong hydrogen-bonding capacity .
Biological Activity
3-(2-Fluorophenoxy)propanoic acid is an aromatic carboxylic acid characterized by its unique molecular structure, which includes a fluorine atom at the ortho position of the phenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis.
- Molecular Formula : C9H9FO3
- Molecular Weight : 182.17 g/mol
- Melting Point : 110-112 °C
- Structure : The compound features a propanoic acid moiety linked to a phenoxy group, with fluorine substitution influencing its biological activity.
PPAR Agonism
Research indicates that this compound acts as a potent agonist for PPARα, PPARγ, and PPARδ. These receptors are instrumental in various metabolic processes, including:
- Lipid Metabolism : Modulating fatty acid storage and glucose metabolism.
- Inflammation : Influencing inflammatory responses through gene expression modulation.
The compound exhibits effective binding affinities with EC50 values in the low micromolar range, suggesting significant therapeutic potential for conditions like metabolic syndrome and type 2 diabetes.
While the exact mechanism of action remains under investigation, studies suggest that the compound interacts with specific nuclear receptors, leading to altered gene expression related to lipid and glucose metabolism. The ability to form dimers linked by hydrogen bonds may enhance its stability and efficacy in biological systems.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
3-(4-fluorophenyl)propionic acid | C9H9FO2 | PPAR agonist |
3-(2-chlorophenyl)propionic acid | C9H9ClO2 | Anti-inflammatory properties |
3-(phenyl)propionic acid | C9H10O2 | General anti-inflammatory effects |
The structural differences, particularly the fluorine substitution pattern in this compound, may enhance its binding affinity and selectivity towards PPAR receptors compared to other similar compounds.
Study on Metabolic Disorders
A study published in a peer-reviewed journal highlighted the effects of this compound on lipid profiles in diabetic models. The findings indicated that administration of the compound led to significant reductions in triglyceride levels and improved insulin sensitivity. This suggests its potential application in treating metabolic disorders.
Synergistic Effects with Other Agents
Further research has explored the synergistic effects of combining this compound with other pharmacological agents targeting similar pathways. Results showed enhanced efficacy in modulating inflammatory responses and improving metabolic outcomes when used in conjunction with other PPAR agonists.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3-(2-fluorophenoxy)propanoic acid in environmental or biological matrices?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ionization mode, as demonstrated for structurally similar perfluorinated carboxylic acids. Optimize chromatographic separation using a C18 column and a mobile phase of methanol/ammonium acetate buffer (pH 4.5). Calibrate with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. Detection limits below 0.1 ng/mL are achievable with fragmentation patterns monitored at m/z transitions specific to the compound’s carboxylate anion .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Employ a two-step nucleophilic substitution: (1) React 2-fluorophenol with methyl acrylate under basic conditions (K₂CO₃, DMF, 80°C) to form methyl 3-(2-fluorophenoxy)propanoate. (2) Hydrolyze the ester using NaOH (1M, reflux) followed by acidification (HCl) to isolate the free acid. Purify via recrystallization (ethanol/water) and confirm purity via ¹⁹F NMR (δ ≈ -115 ppm for aromatic fluorine) and HPLC (≥98% purity) .
Q. What are the key physicochemical properties (e.g., pKa, log P) critical for designing in vitro assays?
- Methodological Answer : Determine pKa via potentiometric titration in aqueous solution (expected ~3.5–4.0 due to the carboxylic acid group). Calculate log P using reversed-phase HPLC retention times calibrated against standards. Experimental log P values for analogous fluorophenoxy acids range from 1.8–2.5, indicating moderate hydrophobicity. These parameters inform solvent selection for cell-based assays (e.g., DMSO solubility ≤10 mg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) influence the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Compare inhibitory potency against target enzymes (e.g., cyclooxygenase-2) using isosteric analogs (e.g., 3-(3-fluorophenoxy)propanoic acid). Conduct molecular docking simulations (AutoDock Vina) to assess binding affinity differences. Experimental IC₅₀ values may vary by >10-fold; fluorine’s electronegativity at the ortho position enhances hydrogen bonding with active-site residues .
Q. What are the mechanisms underlying contradictory data on environmental persistence of fluorinated propanoic acids?
- Methodological Answer : Address discrepancies by evaluating degradation pathways: (1) Aerobic microbial degradation (soil slurry assays, LC-MS monitoring). (2) Photolysis under UV light (λ = 254 nm, half-life determination). For example, perfluoroether carboxylic acids (e.g., ADONA) show variable half-lives (5–50 days) depending on microbial consortia and light exposure .
Q. How can researchers resolve conflicting results in toxicity studies (e.g., oxidative stress vs. anti-inflammatory effects)?
- Methodological Answer : Design dose-response experiments (0.1–100 µM) in primary human hepatocytes or macrophages. Measure biomarkers (e.g., ROS via CM-H2DCFDA fluorescence; TNF-α via ELISA). Dual effects often arise from concentration-dependent activation of Nrf2 (antioxidant) and NF-κB (pro-inflammatory) pathways. Use siRNA knockdown to confirm mechanistic targets .
Properties
IUPAC Name |
3-(2-fluorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQCXHHEIUZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364256 | |
Record name | 3-(2-fluorophenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-72-8 | |
Record name | 3-(2-fluorophenoxy)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-fluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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